E3 ligase Ligand-Linker Conjugate 36 is a compound designed for targeted protein degradation, leveraging the ubiquitin-proteasome system. This compound plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that facilitate the degradation of specific proteins by recruiting E3 ligases. E3 ligases are essential components of the ubiquitin-proteasome pathway, responsible for the transfer of ubiquitin to target proteins, marking them for degradation. The strategic design of E3 ligase Ligand-Linker Conjugate 36 aims to enhance the efficacy and specificity of these degradation processes.
Source and Classification
E3 ligase Ligand-Linker Conjugate 36 is classified under small molecular compounds that act as E3 ligase recruiters. These compounds are synthesized to optimize interactions with specific E3 ligases, contributing to advancements in targeted protein degradation therapies. The compound is part of a broader class of ligand-linker conjugates that include various E3 ligands, linkers, and exit vectors tailored for different therapeutic applications .
Methods and Technical Details
The synthesis of E3 ligase Ligand-Linker Conjugate 36 typically involves several key steps:
Structure and Data
E3 ligase Ligand-Linker Conjugate 36 features a complex molecular structure that includes:
The molecular formula for this conjugate is typically represented as C21H23F3N4O8, indicating a diverse array of atoms contributing to its functional capabilities .
Reactions and Technical Details
The chemical reactions involving E3 ligase Ligand-Linker Conjugate 36 primarily focus on its interactions with target proteins and E3 ligases:
Process and Data
The mechanism of action for E3 ligase Ligand-Linker Conjugate 36 involves several steps:
This mechanism underscores the potential therapeutic applications in diseases where specific protein levels need to be regulated .
Physical and Chemical Properties
E3 ligase Ligand-Linker Conjugate 36 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and activity within biological systems .
E3 ligase Ligand-Linker Conjugate 36 has significant scientific applications:
The ongoing exploration of these compounds continues to expand their potential in therapeutic contexts .
The ubiquitin-proteasome system (UPS) is the primary machinery for controlled protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis. This three-enzyme cascade begins with ubiquitin activation by E1 enzymes, followed by transfer to E2 conjugating enzymes. The E3 ubiquitin ligases—numbering over 600 in humans—serve as the critical specificity determinants, recruiting target substrates and catalyzing ubiquitin transfer from E2 to the substrate. Polyubiquitination via lysine-48 (K48) linkages marks proteins for recognition and destruction by the 26S proteasome [1] [2].
PROteolysis-TArgeting Chimeras (PROTACs) exploit this natural system by artificially inducing target degradation. These heterobifunctional molecules comprise three elements:
Upon binding both the target protein and E3 ligase, PROTACs facilitate ternary complex formation, enabling ubiquitination of the target. Unlike inhibitors, PROTACs act catalytically, degrading targets at sub-stoichiometric concentrations [1] [6]. The efficacy hinges on the formation of a productive ternary complex, which depends on the precise spatial orientation governed by linker design and E3 ligase selection [1].
Table 1: Classification and Features of Major E3 Ubiquitin Ligase Families
Type | Mechanistic Features | Examples |
---|---|---|
RING | Direct ubiquitin transfer from E2 to substrate; no intermediate | CRBN, VHL, MDM2 |
HECT | Forms E3-Ub thioester intermediate before transfer | NEDD4, HERC family |
RBR | Hybrid mechanism with RING1 and RING2 domains | HOIP, HOIL-1 (LUBAC) |
Early PROTAC development relied on peptide-based E3 ligands with poor cell permeability. The field transformed with the discovery of small-molecule ligands for cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases. CRBN ligands, derived from immunomodulatory drugs (IMiDs) like thalidomide and pomalidomide, feature a glutarimide moiety critical for binding. Linkers are typically attached at the 4-position of the phthalimide ring (e.g., 4-hydroxythalidomide) or the N-alkyl chain [1] [4]. VHL ligands, such as (S,R,S)-AHPC (VH032), leverage hydroxyproline to mimic HIF-1α's binding motif. Linkers are introduced via the carboxylic acid group or modified proline nitrogen [5] [6].
Conjugate 36 exemplifies advanced linker-ligand design, incorporating (S,R,S)-AHPC—a high-affinity VHL ligand—connected to a piperidine-azetidine-polyethylene glycol linker. Its structure (C₃₄H₄₈N₆O₇S; MW: 684.8 g/mol) enables precise spatial positioning for ternary complex formation [6]. Recent efforts focus on expanding E3 ligase diversity:
Table 2: Key E3 Ligase Ligands and Their Structural Features
E3 Ligase | Ligand | Structure | Exit Vectors for Linker |
---|---|---|---|
CRBN | Thalidomide | Phthalimide-glutarimide | C4-amine, C5-position of phthalimide |
VHL | (S,R,S)-AHPC | Hydroxyproline scaffold | Carboxylic acid, alkylated proline-N |
cIAP1 | MV-1 | Bestatin-derived peptidomimetic | Amide-N, C-terminal modifications |
Linker design is a non-negotiable determinant of PROTAC efficacy, influencing:
Conjugate 36 uses a 16-atom hybrid linker combining piperidine, azetidine, and acetic acid moieties. This architecture balances rigidity and flexibility, enabling optimal orientation between VHL and the target protein. Similarly, VH285-PEG4-C4-Cl (HaloPROTAC 3) employs a 16-atom PEG-alkyl linker to degrade HaloTag fusion proteins with a DC₅₀ of 19 nM [3] [5].
Key linker categories include:
Table 3: Impact of Linker Properties on PROTAC Performance
Linker Type | Length (Atoms) | Key Impact | Example Conjugate |
---|---|---|---|
PEG | 2–8 units | Improved solubility; reduced aggregation | (S,R,S)-AHPC-PEG₅-COOH |
Alkyl/Ether | 4–12 | Membrane permeability; metabolic stability | VH032-PEG5-C6-Cl (HaloPROTAC 2) |
Hybrid | 14–22 | Tunable rigidity-flexibility balance | E3 Ligase Ligand-Linker Conjugate 36 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: